1-(5-Bromothiazol-2-yl)cyclobutan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H9BrN2S |
|---|---|
Molecular Weight |
233.13 g/mol |
IUPAC Name |
1-(5-bromo-1,3-thiazol-2-yl)cyclobutan-1-amine |
InChI |
InChI=1S/C7H9BrN2S/c8-5-4-10-6(11-5)7(9)2-1-3-7/h4H,1-3,9H2 |
InChI Key |
SEBWHFBRUANQEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=NC=C(S2)Br)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Development for 1 5 Bromothiazol 2 Yl Cyclobutan 1 Amine
Retrosynthetic Analysis of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine
A retrosynthetic analysis of the target molecule, this compound, suggests a disconnection strategy that breaks the molecule down into two primary building blocks: a 2-amino-5-bromothiazole core and a cyclobutanone (B123998) precursor. The key carbon-nitrogen bond between the cyclobutane (B1203170) ring and the thiazole's amino group can be envisioned as being formed through a nucleophilic substitution or a reductive amination process.
This leads to two main synthons: the nucleophilic 2-amino-5-bromothiazole and an electrophilic cyclobutanone. The 2-amino-5-bromothiazole itself can be further disconnected, suggesting its synthesis from simpler acyclic precursors via established thiazole (B1198619) formation reactions. The cyclobutanone can be traced back to commercially available starting materials or synthesized through cycloaddition reactions. This strategic disconnection allows for a modular approach to the synthesis, where each key fragment can be prepared and optimized separately before their final coupling.
Established Synthetic Routes to the Thiazole Moiety
The 2-amino-5-bromothiazole moiety is a critical component of the target molecule. Its synthesis can be approached through several well-established and modified methods for thiazole ring formation and functionalization.
Hantzsch Thiazole Synthesis and its Modifications
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most widely used methods for the preparation of thiazole derivatives. nih.gov The classical approach involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). nih.gov For the synthesis of 2-aminothiazoles, thiourea is the reagent of choice.
The general mechanism involves the initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring. One-pot modifications of the Hantzsch synthesis have been developed to improve efficiency and reduce reaction times. researchgate.net For instance, the in situ α-halogenation of ketones followed by reaction with thiourea in the presence of a catalyst can streamline the process. researchgate.net
A key modification relevant to the synthesis of complex thiazoles is the Holzapfel-Meyers-Nicolaou modification. This method involves the cyclocondensation of a thioamide with an α-halocarbonyl compound under basic conditions to form a hydroxythiazoline intermediate. This intermediate is then dehydrated using reagents like trifluoroacetic anhydride (B1165640) and pyridine (B92270) to yield the thiazole, a process that can be crucial for preserving stereochemistry in chiral substrates. rsc.orgnih.gov
| Hantzsch Synthesis Variation | Key Features | Reactants | Typical Conditions |
| Classical Hantzsch Synthesis | Two-step process involving S-alkylation and cyclization/dehydration. | α-haloketone, Thiourea | Typically in a solvent like ethanol, often with heating. encyclopedia.pub |
| One-Pot Hantzsch Synthesis | In situ generation of the α-haloketone. | Ketone, Halogenating agent (e.g., TCCA), Thiourea, Catalyst | Often uses a heterogeneous catalyst and heating. researchgate.netresearchgate.net |
| Holzapfel-Meyers-Nicolaou Modification | Involves a stable hydroxythiazoline intermediate; useful for stereocontrol. | Thioamide, α-halocarbonyl | Basic conditions for cyclocondensation, followed by dehydration with TFAA/pyridine. rsc.orgnih.gov |
The synthesis of the specific 5-bromo-2-aminothiazole precursor can be achieved by direct bromination of 2-aminothiazole (B372263). This electrophilic substitution reaction typically occurs at the C5 position, which is activated by the amino group at C2. analis.com.my
Palladium-Catalyzed Cross-Coupling Reactions for Thiazole Functionalization
Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of thiazole synthesis and functionalization, these methods are particularly useful for introducing substituents at specific positions of the thiazole ring.
For the synthesis of the 5-bromothiazole (B1268178) moiety, a key strategy involves the direct C-H functionalization of a pre-formed 2-aminothiazole ring. Palladium catalysts can facilitate the direct arylation or halogenation at the C5 position of the thiazole. nih.govyoutube.com This approach avoids the need for pre-functionalized starting materials and offers a more convergent synthetic route. The regioselectivity of these reactions is often high, favoring the C5 position due to its electronic properties. nih.govru.nl
Alternatively, if a 5-halothiazole is already available, palladium-catalyzed cross-coupling reactions such as the Suzuki or Negishi coupling can be employed to introduce other functionalities, although this is less direct for the synthesis of the target 5-bromo derivative. rsc.org The N-arylation of 2-aminothiazoles using palladium catalysis is also a well-developed methodology, highlighting the versatility of this catalytic system in modifying the thiazole core. encyclopedia.pubwikipedia.orgpharmaguideline.com
| Palladium-Catalyzed Reaction | Application in Thiazole Synthesis | Key Reagents | Significance |
| Direct C-H Arylation | Introduction of aryl groups at the C5 position. | Pd(OAc)₂, Ligand (e.g., NHC), Aryl halide | High regioselectivity for the C5 position. nih.govyoutube.com |
| Oxidative C-H/C-H Cross-Coupling | Formation of bi-heterocyclic compounds. | Palladium catalyst, Oxidant | Couples two C-H bonds directly. nih.gov |
| Negishi Cross-Coupling | Formation of C-C bonds at the C5 position. | Organozinc reagent, Palladium catalyst, Aryl halide | Allows for the introduction of various substituents. rsc.org |
| N-Arylation | Formation of 2-arylaminothiazoles. | 2-Aminothiazole, Aryl halide, Palladium catalyst, Ligand | Important for creating derivatives with diverse biological activities. encyclopedia.pubwikipedia.orgpharmaguideline.com |
Other Heterocyclic Annulation Strategies
Beyond the Hantzsch synthesis, other annulation strategies provide alternative routes to the 2-aminothiazole core. These methods often utilize different starting materials and reaction conditions, offering flexibility in synthetic design.
The Cook-Heilbron thiazole synthesis is a notable method for producing 5-aminothiazoles. This reaction involves the condensation of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions. sci-hub.mk A key feature of this synthesis is the formation of the C5-amino group directly from the α-aminonitrile starting material. sci-hub.mk
Another classical approach is the Gabriel thiazole synthesis , which involves the cyclization of α-acylaminoketones with a phosphorus pentasulfide. This method typically yields 2,5-disubstituted thiazoles. nih.govru.nl
More recently, photocatalytic methods have emerged as a green and efficient way to construct heterocyclic rings. For instance, the photocatalytic annulation of enaminones with thioureas provides a route to 2-aminothiazoles under mild, visible-light-mediated conditions. This reaction proceeds through a tandem C-S and C-N bond formation, utilizing a photocatalyst to generate radical intermediates that drive the cyclization. sci-hub.mk
| Annulation Strategy | Key Reactants | Product Type | Advantages |
| Cook-Heilbron Synthesis | α-aminonitrile, Carbon disulfide (or similar) | 5-Aminothiazoles | Mild reaction conditions. sci-hub.mk |
| Gabriel Synthesis | α-acylaminoketone, Phosphorus pentasulfide | 2,5-Disubstituted thiazoles | Classical method for specific substitution patterns. nih.govru.nl |
| Photocatalytic Annulation | Enaminone, Thiourea, Photocatalyst | 2-Aminothiazoles | Green chemistry approach, mild conditions. sci-hub.mk |
Cyclobutane Ring Formation Strategies
The cyclobutane ring is a strained four-membered carbocycle that imparts unique conformational constraints to a molecule. Its synthesis requires specific strategies to overcome the inherent ring strain.
[2+2] Cycloaddition Reactions in Cyclobutane Synthesis
The [2+2] cycloaddition reaction is arguably the most direct and widely employed method for the construction of cyclobutane rings. This reaction involves the union of two two-carbon units (alkenes, ketenes, etc.) to form the four-membered ring.
Photochemical [2+2] cycloadditions are a common approach, where the excitation of an alkene to its triplet state initiates the cycloaddition with another ground-state alkene. While effective, this method can sometimes lead to a mixture of regio- and stereoisomers.
For the synthesis of cyclobutane precursors that can be converted to amines, the [2+2] cycloaddition of enamines or their derivatives with suitable partners is a valuable strategy. For example, iron-catalyzed [2+2] cycloaddition reactions have been developed for the synthesis of aminocyclobutanes. rsc.org Additionally, hyperbaric [2+2] cycloaddition reactions, conducted under high pressure, can facilitate the reaction of otherwise unreactive substrates, providing access to novel cyclobutane scaffolds that can be further elaborated into amines. pharmaguideline.com These methods often offer good control over the stereochemistry of the resulting cyclobutane.
The products of these cycloadditions, such as cyclobutanones or cyclobutane esters, can then be converted to the desired 1-aminocyclobutane moiety through standard functional group transformations, including reductive amination of a cyclobutanone or a Curtius rearrangement of a cyclobutanecarboxylic acid derivative.
Grignard and Amide Coupling Approaches for Cyclobutane Construction
One potential strategy begins with a cyclobutane-1,1-dicarboxylic acid derivative. One of the carboxylic acid groups can be selectively converted into an amide through an amide coupling reaction. A variety of coupling reagents can be employed for this transformation, with reagents like Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) being common choices. calstate.edu The selection of the coupling agent can influence reaction yield and the ease of purification. calstate.edu Subsequent manipulation of the remaining carboxylic acid group could involve reaction with a Grignard reagent, although this would require careful protection strategies.
Alternatively, a more direct approach involves the addition of a Grignard reagent to a cyclobutanone precursor. For the target molecule, a hypothetical precursor could be a cyclobutanone bearing a suitable leaving group or a protected functional group at the 2-position of the thiazole ring.
A more advanced strategy involves the iridium-catalyzed reductive coupling of tertiary amides with Grignard reagents. rsc.orgresearchgate.net This method allows for the direct formation of tertiary amines from amides, which are typically prepared via standard amide coupling protocols. researchgate.net This approach could be adapted to construct the cyclobutane-amine linkage by starting with a suitable amide precursor.
| Reagent Type | Application in Cyclobutane Synthesis | Key Features | Reference |
|---|---|---|---|
| Grignard Reagents | Addition to cyclobutanone precursors; Reductive coupling with amides. | Creates new C-C bonds; Versatile range of available reagents. | calstate.edursc.org |
| Amide Coupling Reagents (e.g., HBTU, EDC-HCl) | Formation of amide bonds from cyclobutane carboxylic acids. | Enables the creation of a diverse library of amide-substituted cyclobutanes. | calstate.edu |
| Iridium Catalysts (e.g., Vaska's complex) | Catalyzes reductive coupling of amides with Grignard reagents. | High chemoselectivity for the amide functional group. | researchgate.net |
Stereoselective and Enantioselective Cyclobutane Synthesis
Achieving stereocontrol in the synthesis of substituted cyclobutanes is a significant challenge in modern organic chemistry, driven by the prevalence of these motifs in biologically active molecules. nih.gov While the target molecule, this compound, is achiral, the methodologies developed for stereoselective synthesis are powerful tools for creating related chiral analogs and highlight the advanced techniques available for cyclobutane construction.
The [2+2] cycloaddition reaction is one of the most common and efficient routes to cyclobutane derivatives. nih.govacs.org Photochemical [2+2] cycloadditions, in particular, have been widely used. nih.gov Recent advancements have focused on catalyzed and enantioselective versions of this reaction to control stereochemistry. chemistryviews.org For instance, visible-light-induced asymmetric [2+2] cycloaddition of alkenes can provide enantioenriched cyclobutane products. chemistryviews.org Cascade reactions, such as an Iridium-catalyzed asymmetric allylic etherification followed by a [2+2] photocycloaddition, have been developed to generate chiral cyclobutanes with excellent diastereo- and enantioselectivities. acs.org
Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of cyclobutanes. nih.gov For example, primary amine organocatalysts have been used in the direct aldol (B89426) reaction of cyclobutanone with various aldehydes to afford chiral aldol adducts in high yields and enantiomeric excess. nih.gov Another approach involves the enantioselective sulfa-Michael addition to cyclobutene (B1205218) derivatives, catalyzed by chiral cinchona-based squaramide catalysts, to produce thio-substituted cyclobutanes with high enantioselectivity. rsc.org
Other notable stereoselective methods include:
Ring expansion of cyclopropylcarbinyl precursors. nih.gov
Stereodivergent synthesis starting from a common chiral precursor to access all possible stereoisomers of a substituted cyclobutane. acs.org
Ring contraction of substituted pyrrolidines, which can proceed with excellent stereocontrol. acs.org
These methods provide a robust toolbox for constructing complex and stereochemically rich cyclobutane cores that could be incorporated into analogs of the target molecule.
| Methodology | Description | Key Advantage | Reference |
|---|---|---|---|
| Catalyzed [2+2] Cycloaddition | Visible-light induced reaction of alkenes, often in a cascade sequence with another catalytic step. | High stereoselectivity and operational simplicity. | chemistryviews.orgacs.org |
| Organocatalyzed Aldol Reaction | Reaction of cyclobutanone with aldehydes using chiral primary amine catalysts. | Access to chiral functionalized cyclobutanones with high enantiomeric excess. | nih.gov |
| Stereodivergent Synthesis | Utilizes a single chiral starting material to produce all stereoisomers of a product. | Comprehensive access to the entire stereochemical landscape. | acs.org |
| Pyrrolidine Ring Contraction | Conversion of stereochemically defined pyrrolidines into cyclobutanes. | Excellent transfer of stereochemical information. | acs.org |
Integration of Thiazole and Cyclobutane Moieties
The convergence of the two key fragments—the 5-bromothiazole unit and the aminocyclobutane unit—requires robust and strategic bond-forming reactions. Palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose.
Strategic Coupling Reactions (e.g., Suzuki-Miyaura coupling, Sonogashira coupling)
The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a premier method for this type of transformation. mdpi.com A plausible strategy would involve the coupling of a 2-halo-5-bromothiazole with a cyclobutane-containing organoboron species. For instance, 2,5-dibromothiazole (B130459) could be selectively coupled with a 1-amino-1-(boronic acid)cyclobutane derivative at the more reactive 2-position. The regioselectivity of such couplings can often be controlled by the specific reaction conditions and catalyst choice. nih.gov Alternatively, a 1-(5-bromothiazol-2-yl)cyclobutane boronic ester could be prepared and subsequently coupled with a partner.
The Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide, offers another powerful route. acs.org This reaction could be used to install an alkynyl group at the 2-position of the 5-bromothiazole ring. The resulting 2-alkynyl-5-bromothiazole would be a versatile intermediate that could undergo further transformations, including cyclization or reduction, to form the cyclobutane ring or be part of a larger convergent strategy. General conditions for Sonogashira coupling of thiazoles often involve a palladium(0) catalyst, a copper(I) co-catalyst, and a suitable base. acs.org
| Coupling Reaction | Coupling Partners | Potential Application | Reference |
|---|---|---|---|
| Suzuki-Miyaura | 2-Halo-5-bromothiazole + Cyclobutane boronic acid/ester | Direct formation of the C-C bond between the thiazole and cyclobutane rings. | nih.govrsc.org |
| Sonogashira | 2-Halo-5-bromothiazole + Terminal alkyne | Synthesis of a 2-alkynylthiazole intermediate for further elaboration. | acs.org |
Functional Group Interconversions Leading to the Amine Group
A common and reliable route to primary amines is the reduction of a corresponding nitrogen-containing functional group. ub.edu Potential precursors and their transformations include:
Reduction of an Azide (B81097): An azide group can be introduced onto the cyclobutane ring via SN2 displacement of a suitable leaving group. The subsequent reduction of the azide, typically with reagents like LiAlH₄, H₂/Pd-C, or Staudinger reaction conditions (PPh₃, H₂O), cleanly affords the primary amine. ub.edu
Reduction of a Nitrile: A nitrile group can be introduced and then reduced to the primary amine using powerful reducing agents like LiAlH₄ or catalytic hydrogenation.
Reduction of an Amide: A cyclobutane carboxylic acid can be converted to a primary amide, which is then reduced to the amine. This FGI is a reliable transformation. scribd.com
Reductive Amination of a Ketone: A precursor such as 1-(5-bromothiazol-2-yl)cyclobutan-1-one could be reacted with ammonia (B1221849) or a protected ammonia equivalent (e.g., hydroxylamine) to form an imine or oxime, which is then reduced in situ (e.g., with NaCNBH₃) or in a separate step to yield the target primary amine.
These FGI strategies offer flexibility in the synthetic design, allowing the amine group to be introduced late in the sequence after the core structure has been assembled. researchgate.net
Advanced Synthetic Techniques and Green Chemistry Considerations
Modern synthetic chemistry emphasizes the development of efficient and environmentally benign processes. Advanced techniques like microwave-assisted synthesis align with the principles of green chemistry by reducing reaction times, energy consumption, and often improving product yields.
Microwave-Assisted Synthesis
Microwave irradiation has been shown to significantly accelerate a wide range of organic reactions, including the synthesis of heterocyclic compounds like thiazoles. nih.govscilit.com The Hantzsch thiazole synthesis, a classical method for forming the thiazole ring, can be performed under microwave heating to give aminothiazoles in shorter reaction times and often higher yields compared to conventional heating methods. nih.gov
Furthermore, key cross-coupling reactions can benefit from microwave assistance. The Suzuki-Miyaura coupling of 5-halothiazoles with boronic acids has been successfully carried out using microwave irradiation in an aqueous medium, providing a rapid and high-yielding synthesis that avoids the use of volatile organic co-solvents. rsc.org This approach is particularly attractive for the synthesis of this compound, as it could be applied to the crucial step of coupling the thiazole and cyclobutane moieties. The use of microwave heating can enhance reaction rates and improve regioselectivity, contributing to a more efficient and sustainable synthetic process. nih.gov
Metal-Free Catalysis in N-Heterocycle Synthesis
The use of metal-free catalysis in the synthesis of nitrogen-containing heterocycles and related compounds has gained significant traction due to the often lower cost, reduced toxicity, and unique reactivity of organocatalysts compared to their metal-based counterparts.
For the proposed reductive amination route, a metal-free approach could utilize a transfer hydrogenation agent in the presence of an organocatalyst. For instance, Hantzsch esters or their derivatives can serve as a mild and efficient source of hydride for the reduction of the imine intermediate formed from the condensation of 2-amino-5-bromothiazole and cyclobutanone. Weakly basic heteroaromatic amines can be reductively alkylated under such mild, metal-free conditions to produce secondary amines in excellent yields. researchgate.net The reaction is typically catalyzed by a Brønsted or Lewis acid organocatalyst, which activates the imine for nucleophilic attack by the hydride source.
In the context of the Strecker synthesis, organocatalysis has been extensively employed to achieve enantioselective additions of cyanide to imines. mdpi.comorganic-chemistry.org Chiral thiourea or squaramide-based catalysts, for example, can activate the imine through hydrogen bonding, facilitating the stereocontrolled addition of a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). scispace.com While the target molecule in this article is not specified as chiral, the principles of organocatalysis in Strecker reactions are well-established and offer a metal-free pathway to the key α-aminonitrile intermediate.
Recent advancements have also demonstrated the synthesis of 2-aminobenzothiazoles from isothiocyanatobenzenes and amines using iodine as a catalyst and molecular oxygen as the oxidant, completely avoiding the use of metals. organic-chemistry.orgnih.gov This highlights the potential for metal-free oxidative C-H/S-H coupling reactions in the broader field of thiazole synthesis.
| Reaction Type | Metal-Free Catalyst/Reagent | Key Features | Potential Application in Synthesis |
| Reductive Amination | Hantzsch Ester / Brønsted Acid | Mild reaction conditions, avoids heavy metals. | Direct synthesis from 2-amino-5-bromothiazole and cyclobutanone. |
| Strecker Synthesis | Thiourea or Squaramide Derivatives | High enantioselectivity possible, metal-free. | Synthesis of the α-aminonitrile precursor. |
| Thiazole Synthesis | Iodine / O2 | Sustainable, avoids precious metal catalysts. | Alternative routes to the thiazole core. |
Continuous Flow Chemistry Applications
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. nih.govresearchgate.net These benefits are particularly relevant for reactions that are exothermic, involve hazardous reagents, or require short reaction times.
The reductive amination of ketones is well-suited for continuous flow processing. researchgate.net A typical setup would involve pumping streams of the ketone (cyclobutanone), the amine (2-amino-5-bromothiazole), and a reducing agent through a heated packed-bed reactor containing a solid-supported catalyst. This approach allows for high-throughput synthesis and can be readily scaled up by extending the operation time or by using a larger reactor. nih.gov Biocatalytic reductive aminations have also been successfully implemented in continuous flow systems, offering a green and highly selective alternative. nih.gov
For the synthesis of the 2-amino-5-bromothiazole precursor itself, continuous flow methods can be employed. For example, the bromination of 2-aminothiazole can be performed in a flow reactor, allowing for precise control of stoichiometry and temperature, which is crucial for selective monobromination and to manage the exothermic nature of the reaction.
Furthermore, multi-step syntheses can be "telescoped" in a continuous flow setup, where the output from one reactor is directly fed into the next, eliminating the need for intermediate workup and purification steps. researchgate.net A potential telescoped flow synthesis of the target molecule could involve the in-line generation of 2-amino-5-bromothiazole, followed by its immediate reaction with cyclobutanone in a subsequent reactor module for reductive amination.
| Process | Continuous Flow Advantages | Typical Setup | Potential for Target Synthesis |
| Reductive Amination | Enhanced safety, precise temperature control, scalability. | Packed-bed reactor with a solid-supported catalyst. | High-throughput synthesis of the final product. |
| Precursor Synthesis | Improved selectivity and safety for exothermic reactions. | Microreactor for rapid mixing and heat exchange. | Efficient and safe synthesis of 2-amino-5-bromothiazole. |
| Telescoped Synthesis | Reduced manual handling, improved overall yield and efficiency. | Multiple interconnected reactor modules. | Integrated synthesis from simple starting materials to the final product. |
Mechanistic Organic Chemistry and Reaction Kinetics of 1 5 Bromothiazol 2 Yl Cyclobutan 1 Amine Transformations
Elucidation of Reaction Mechanisms in the Synthesis of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine
The synthesis of this compound involves a series of transformations, each with its own mechanistic intricacies. A thorough understanding of these mechanisms is crucial for controlling the reaction outcomes and improving synthetic efficiency.
Investigation of Halogenation Mechanisms on the Thiazole (B1198619) Ring
The introduction of a bromine atom at the C5 position of the thiazole ring is a key step in the synthesis of the target molecule. Thiazole itself is generally resistant to electrophilic substitution under normal conditions. ias.ac.in However, the presence of activating groups can facilitate this reaction. Electrophilic substitution reactions on thiazoles, such as halogenation, typically occur at the 5-position due to the directing effect of the nitrogen atom. The lone pair of electrons on the nitrogen atom can be protonated, which influences the electron density of the ring. pharmaguideline.com
The bromination of thiazole derivatives often proceeds via an electrophilic aromatic substitution (SEAr) mechanism. In the case of thiazole, the C5 position is slightly electron-rich, making it the preferred site for electrophilic attack. pharmaguideline.com Reagents like N-bromosuccinimide (NBS) are commonly employed for such halogenations. Theoretical studies on the halogenation of related thiazole systems, such as thiazolo[5,4-d]thiazole, have investigated several possible mechanisms:
Direct C-halogenation: This pathway involves the direct attack of the electrophilic halogenating agent on the C5 carbon of the thiazole ring. udayton.edu
C-halogenation via intermediate N-halogenation: An alternative mechanism suggests an initial N-halogenation, followed by rearrangement to the C-halogenated product. udayton.edu
Addition-elimination pathway: This mechanism proceeds through the formation of a cyclic halonium ion intermediate. udayton.edu
Computational studies suggest that direct C-halogenation is often the favored mechanism. udayton.edu The reactivity of the thiazole ring towards bromination is influenced by the substituents present. For instance, the bromination of 4-carboxy-2-thiazolylhydrazones occurs principally at the 5-position. researchgate.net
Nucleophilic Substitution and Elimination Pathways
Nucleophilic substitution reactions are also pertinent to the synthesis and transformations of this compound. The C2 position of the thiazole ring is electron-deficient and thus susceptible to nucleophilic attack, although this often requires a strong nucleophile or activation of the ring. pharmaguideline.com Halogen atoms attached to the thiazole ring can be displaced by nucleophiles. pharmaguideline.com The reactivity of halogens at different positions on the thiazole ring follows the general trend of 2 > 5 > 4. ias.ac.in
In the context of synthesizing the cyclobutylamine (B51885) moiety, nucleophilic addition to a carbonyl group or a related electrophilic center is a plausible step. The formation of the amine group could involve reactions such as reductive amination or addition of an amine to an activated cyclobutane (B1203170) derivative.
Elimination reactions may also play a role, for instance, in the formation of double bonds within intermediates or in side reactions. The specific pathways would be highly dependent on the chosen synthetic route and the nature of the starting materials and reagents.
Cycloaddition Mechanism Elucidation
Cycloaddition reactions are powerful tools in the synthesis of heterocyclic compounds. While thiazoles can participate in cycloadditions, the aromatic stabilization of the ring often necessitates high temperatures. wikipedia.org However, certain substituted thiazoles can undergo cycloaddition reactions under milder conditions. wikipedia.org For example, [3+2] cycloaddition reactions of thiazolium salts have been utilized to synthesize enantioenriched hydropyrrolo-thiazoles. rsc.org
The construction of the cyclobutane ring itself could potentially involve a [2+2] cycloaddition reaction, a common method for forming four-membered rings. The specific dienophile and diene would be chosen to ultimately yield the desired substituted cyclobutane structure. The mechanism of such cycloadditions would proceed through a concerted or stepwise pathway, depending on the nature of the reactants.
Kinetic Studies of Key Synthetic Steps
In a synthetic context, kinetic studies would be instrumental in:
Optimizing reaction conditions such as temperature, concentration, and catalyst loading to maximize yield and minimize reaction time.
Understanding the influence of substituents on reaction rates, which can be correlated through linear free-energy relationships like the Hammett equation.
Stereochemical Outcomes and Diastereoselective/Enantioselective Control
The cyclobutane ring in this compound contains a stereocenter at the carbon atom bearing the amino and thiazolyl groups. Therefore, the synthesis of this compound can lead to a racemic mixture of enantiomers. Achieving stereochemical control to produce a single enantiomer or a desired diastereomer is a significant challenge in modern organic synthesis.
The stereochemical outcome of reactions involving thiazole synthesis has been investigated. For example, in the Hantzsch thiazole synthesis, the distribution of stereochemical products can be correlated with the Hammett free-energy equation. nih.gov This analysis suggests that the rate of epimerization during the dehydration of the thiazoline (B8809763) intermediate is controlled by the stabilization of a cationic transition state. nih.gov
For the synthesis of the target molecule, enantioselective methods could be employed. This might involve the use of chiral catalysts, chiral auxiliaries, or enantiomerically pure starting materials. For instance, asymmetric [3+2] cycloaddition reactions using chiral N,N'-dioxide/metal complex catalysts have been successful in producing enantioenriched thiazole derivatives. rsc.org Similarly, the synthesis of chiral amines can be achieved through various stereoselective methods.
Reactivity Profiling of the Bromine Moiety
The C-Br bond on a thiazole ring can be cleaved under various conditions, allowing for further functionalization. The reactivity of bromine atoms on the thiazole ring is position-dependent. For instance, in 2,4,5-tribromothiazole, the 5-bromine atom is the most reactive towards organolithium reagents. researchgate.net
The bromine atom can undergo several types of reactions:
Nucleophilic Aromatic Substitution (SNAr): While less common for thiazoles unless activated, a strong nucleophile can displace the bromide. For example, the bromine in 2-amino-4-methyl-5-bromothiazole can be displaced by a thiophenoxide anion. cdnsciencepub.com
Metal-Catalyzed Cross-Coupling Reactions: The bromine atom serves as an excellent handle for transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of a wide array of derivatives. For example, the Suzuki reaction of 2-amino-5-bromothiazole derivatives has been used to introduce aryl groups at the 5-position. nih.govmdpi.com
Lithium-Halogen Exchange: Treatment with strong bases like organolithium reagents can lead to lithium-halogen exchange, generating a lithiated thiazole species. This organometallic intermediate can then react with various electrophiles to introduce new substituents at the 5-position.
The table below summarizes the reactivity of the bromine moiety in bromothiazole derivatives.
| Reaction Type | Reagents | Product Type |
| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., thiophenoxide) | Substituted thiazole |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 5-Arylthiazole |
| Lithium-Halogen Exchange | Organolithium reagents (e.g., n-BuLi) | 5-Lithiated thiazole |
Advanced Computational and Theoretical Chemistry Studies of 1 5 Bromothiazol 2 Yl Cyclobutan 1 Amine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the behavior of molecules. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and other key properties of a molecule. nih.govaps.org For a compound like 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine, DFT calculations can provide a deep understanding of its stability, reactivity, and electronic properties. mdpi.com
The electronic structure of a molecule is described by its molecular orbitals. Among the most important of these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. sciencepub.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com Computational studies on related 2-aminothiazole (B372263) and benzothiazole (B30560) derivatives have shown that the distribution of these orbitals is typically spread across the thiazole (B1198619) ring and its substituents. researchgate.netresearchgate.net For this compound, the HOMO would likely be localized on the electron-rich thiazole ring and the amine group, while the LUMO would also be distributed across the heterocyclic system. The energy gap would provide insight into the molecule's potential for charge transfer within itself and its interactions with other molecules. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Data This table presents hypothetical data that would be generated from a typical DFT calculation for illustrative purposes.
| Parameter | Calculated Value (eV) | Significance |
| HOMO Energy | -6.5 | Indicates electron-donating capability |
| LUMO Energy | -1.8 | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.7 | Correlates with chemical reactivity and stability |
The Molecular Electrostatic Potential Surface (MEP or EPS) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The EPS map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas prone to electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas prone to nucleophilic attack.
Green/Yellow: Regions of neutral or intermediate potential.
For this compound, the EPS analysis would likely show negative potential (red) around the nitrogen atom of the amine group and the nitrogen and sulfur atoms of the thiazole ring, identifying them as nucleophilic centers. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amine group, highlighting their electrophilic character.
Before other properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. This is achieved through geometry optimization, a computational process that calculates the forces on each atom and adjusts their positions until a minimum energy structure (a stable conformer) is found.
For a flexible molecule like this compound, which has rotatable bonds and a non-planar cyclobutane (B1203170) ring, multiple low-energy conformations may exist. Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify all stable conformers and the energy barriers for converting between them. This is crucial as the biological activity and physical properties of a molecule can depend heavily on its preferred conformation.
Molecular Dynamics Simulations to Investigate Conformational Landscapes
While quantum chemical calculations provide information on static, minimum-energy structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.
For this compound, an MD simulation would place the molecule in a simulated environment (such as a box of water molecules to mimic physiological conditions) and track the trajectory of each atom over a period of nanoseconds or longer. This allows for the exploration of the molecule's conformational landscape, revealing which shapes are most commonly adopted, the flexibility of different parts of the molecule (like the cyclobutane ring), and its interactions with solvent molecules. Such simulations are particularly useful for understanding how a molecule might bind to a biological target, like a protein receptor.
Prediction of Spectroscopic Parameters (e.g., NMR, IR, Mass Spectrometry)
Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming the structure of a synthesized compound.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. By calculating the magnetic shielding around each nucleus in the optimized molecular geometry, a predicted spectrum can be generated. Comparing this with an experimental spectrum helps in the definitive assignment of signals to specific atoms in the molecule.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. This allows for the assignment of experimental IR bands to specific molecular motions (e.g., N-H stretching, C=N bending), confirming the presence of key functional groups.
Mass Spectrometry: While direct prediction of a full mass spectrum is complex, computational methods can help rationalize fragmentation patterns observed in techniques like Electrospray Ionization Mass Spectrometry (ESI-MS). By calculating the stability of potential fragment ions, researchers can better understand how the molecule breaks apart, aiding in its structural elucidation.
Table 2: Illustrative Predicted Spectroscopic Data This table shows the type of data that would be generated from computational spectroscopic predictions. Values are for illustrative purposes only.
| Spectroscopy Type | Parameter | Predicted Value | Corresponding Functional Group |
| ¹H NMR | Chemical Shift (δ) | 3.1 ppm | -NH₂ protons |
| ¹³C NMR | Chemical Shift (δ) | 165 ppm | Thiazole C2 carbon |
| IR | Vibrational Frequency | 3400 cm⁻¹ | N-H stretch |
| IR | Vibrational Frequency | 1550 cm⁻¹ | C=N stretch |
Computational Studies on Reaction Pathways and Transition States
Computational methods are essential for studying the mechanisms of chemical reactions. For this compound, this could involve investigating its synthesis, potential metabolic pathways, or degradation processes.
By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products. This involves locating the transition state—the highest energy point along the reaction coordinate—which is critical for determining the reaction's activation energy and, consequently, its rate. Quantum chemical methods can calculate the geometries and energies of reactants, products, intermediates, and transition states. nih.gov For instance, studies on the biotransformation of other thiazole-containing drugs have used DFT to calculate the energy barriers for metabolic reactions like oxidation, providing insights into how the molecule might be processed in the body and its potential to form reactive metabolites. nih.gov
Theoretical Basis of Structure-Activity Relationships (SAR)
The theoretical foundation of Structure-Activity Relationship (SAR) studies lies in the principle that the biological activity of a chemical compound is directly related to its molecular structure. By systematically modifying parts of a molecule and observing the corresponding changes in activity, researchers can deduce which structural features are crucial for its biological effects. For this compound, a theoretical SAR study would dissect the molecule into its key structural components to hypothesize their individual and collective contributions to its activity.
The primary components of this compound for SAR analysis are:
The 5-Bromothiazole (B1268178) Ring: This aromatic heterocycle is a critical feature. The bromine atom at the 5-position is an electron-withdrawing group that influences the electron density of the ring, potentially affecting its ability to form halogen bonds or other electrostatic interactions. The sulfur and nitrogen atoms in the thiazole ring act as potential hydrogen bond acceptors. A theoretical SAR study would explore how replacing the bromine with other halogens (e.g., chlorine, iodine) or with hydrogen or alkyl groups would impact activity.
The Cyclobutane Ring: This saturated, four-membered ring serves as a rigid scaffold connecting the thiazole ring to the amine group. Its constrained conformation limits the spatial arrangement of the functional groups. Computational analysis would compare the activity of the cyclobutane analog with compounds containing more flexible (e.g., butyl) or different sized (e.g., cyclopropyl, cyclopentyl) cycloalkane rings to understand the importance of this specific scaffold.
The Primary Amine Group (-NH2): This group is a key functional moiety, capable of acting as a hydrogen bond donor and acceptor. Its basicity allows for the formation of salt bridges with acidic residues in a biological target. SAR analysis would investigate the effect of substituting the amine, for example, with secondary or tertiary amines (e.g., -NHCH₃, -N(CH₃)₂) or converting it to an amide, to probe the necessity of the primary amine for activity.
A theoretical SAR study would generate data that could be compiled to understand these relationships.
Table 1: Illustrative Theoretical SAR Data for this compound Analogs This table is a hypothetical representation of data from a SAR study and is for illustrative purposes only.
| Compound ID | Modification on Thiazole Ring (Position 5) | Modification on Cycloalkane Ring | Modification on Amine Group | Hypothetical Relative Activity Score |
| LEAD-001 | -Br (Parent) | Cyclobutane | -NH₂ (Primary) | 100 |
| ANALOG-A1 | -Cl | Cyclobutane | -NH₂ | 85 |
| ANALOG-A2 | -H | Cyclobutane | -NH₂ | 40 |
| ANALOG-B1 | -Br | Cyclopentane | -NH₂ | 60 |
| ANALOG-B2 | -Br | Open-chain (butyl) | -NH₂ | 25 |
| ANALOG-C1 | -Br | Cyclobutane | -NHCH₃ (Secondary) | 70 |
| ANALOG-C2 | -Br | Cyclobutane | -C(O)NH₂ (Amide) | 15 |
Molecular Docking and Protein-Ligand Interaction Studies (Non-Clinical Focus)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. This method is crucial in theoretical chemistry for predicting the binding affinity and interaction modes of a compound like this compound with a hypothetical biological target. The focus of such a non-clinical study is to understand the fundamental molecular interactions that could underpin a biological effect, without making claims about therapeutic use.
The process involves:
Preparation of the Ligand: A 3D model of this compound is generated and its energy is minimized to find its most stable conformation.
Selection of a Model Target: A protein target is chosen based on the known activities of structurally similar thiazole compounds. For instance, kinases, proteases, or specific receptors are common targets for small molecules.
Docking Simulation: A computational algorithm systematically places the ligand in various orientations and conformations within the binding site of the protein. Each of these "poses" is scored based on a function that estimates the binding free energy. The pose with the lowest energy score is predicted to be the most stable and likely binding mode.
A theoretical binding site analysis for this compound would involve characterizing the physicochemical properties of the active site of a model protein target. This analysis is performed in silico to understand the environment the ligand will interact with. Key aspects of the binding site that would be analyzed include:
Topology and Size: The shape, volume, and accessibility of the binding pocket are calculated to ensure the ligand can physically fit.
Hydrophobicity: The binding site is mapped to identify hydrophobic regions where non-polar parts of the ligand, such as the cyclobutane ring, might favorably interact.
Hydrogen Bonding Potential: The locations of amino acid residues that can act as hydrogen bond donors or acceptors (e.g., serine, threonine, aspartate, glutamate) are identified. These are potential interaction points for the thiazole's nitrogen atom and the primary amine of the ligand.
Electrostatic Potential: The distribution of positive and negative charges within the binding site is calculated. This helps predict where the positively charged amine group (under physiological pH) or the electronegative bromine and nitrogen atoms might form favorable electrostatic interactions.
Following a docking simulation, the most favorable binding pose of this compound would be analyzed to detail its specific interaction modes with the amino acid residues of the model protein's active site.
The primary theoretical interaction modes for this compound would include:
Hydrogen Bonds: The primary amine (-NH₂) is a potent hydrogen bond donor. It would be expected to form hydrogen bonds with acceptor residues like aspartate or glutamate (B1630785). The nitrogen atom of the thiazole ring could act as a hydrogen bond acceptor.
Hydrophobic Interactions: The cyclobutane ring is a non-polar moiety that would likely engage in van der Waals and hydrophobic interactions with non-polar amino acid residues such as valine, leucine, and isoleucine within the binding pocket.
Halogen Bonds: The bromine atom on the thiazole ring is a potential halogen bond donor. It could form a favorable interaction with an electron-rich atom, such as the backbone carbonyl oxygen of an amino acid residue.
Salt Bridge/Ionic Interactions: If the primary amine is protonated (as -NH₃⁺), it could form a strong ionic bond, or salt bridge, with a negatively charged carboxylate group from an aspartate or glutamate residue.
Table 2: Illustrative Theoretical Interaction Data for this compound in a Model Protein Binding Site This table is a hypothetical representation of data from a molecular docking study and is for illustrative purposes only.
| Ligand Moiety | Type of Interaction | Potential Interacting Amino Acid Residue (Model) | Distance (Å) |
| Primary Amine (-NH₂) | Hydrogen Bond (Donor) | Aspartate (ASP) | 2.9 |
| Primary Amine (-NH₃⁺) | Salt Bridge | Aspartate (ASP) | 3.1 |
| Thiazole Nitrogen | Hydrogen Bond (Acceptor) | Serine (SER) | 3.0 |
| Bromine Atom | Halogen Bond | Glycine (GLY) backbone C=O | 3.2 |
| Cyclobutane Ring | Hydrophobic Interaction | Leucine (LEU) | 3.8 |
| Cyclobutane Ring | Hydrophobic Interaction | Valine (VAL) | 4.1 |
Structure Activity Relationship Sar Investigations and Chemical Derivatization of 1 5 Bromothiazol 2 Yl Cyclobutan 1 Amine Analogues
Design Principles for Structural Modification
The design of new analogues of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine is guided by established medicinal chemistry principles. Modifications are strategically implemented to probe the steric, electronic, and hydrophobic requirements of its biological target(s). The primary areas for structural variation include the thiazole (B1198619) ring, the cyclobutane (B1203170) ring, and the exocyclic amine functionality.
The thiazole ring is a common scaffold in many biologically active compounds, and its substitution pattern significantly impacts activity. The bromine atom at position 5 of the thiazole ring in the parent compound is a key point for modification.
Halogen Substitution: The nature of the halogen at position 5 can influence the compound's lipophilicity, electronic properties, and ability to form halogen bonds. SAR studies on other thiazole-containing compounds have shown that replacing bromine with other halogens like chlorine or fluorine can modulate biological activity. For instance, in some series, smaller, more electronegative halogens like fluorine have led to improved activity, whereas in others, the larger, more polarizable bromine atom is optimal.
Bioisosteric Replacements: Beyond halogens, the bromine atom can be replaced with other functional groups of similar size and electronic character (bioisosteres) to explore the chemical space. Potential bioisosteres for a bromine atom include:
Trifluoromethyl (CF₃) group: This group is highly lipophilic and a strong electron-withdrawer, which can significantly alter the electronic nature of the thiazole ring.
Cyano (CN) group: A polar, electron-withdrawing group that can act as a hydrogen bond acceptor.
Small alkyl groups (e.g., methyl, ethyl): These can probe for steric tolerance and hydrophobic interactions in the binding pocket.
The following table summarizes the general effects of different substituents at the 5-position of the thiazole ring based on known SAR principles for thiazole derivatives.
| Substituent at Position 5 | Potential Effects on Activity | Rationale |
| Bromine (Br) | Baseline activity, potential for halogen bonding. | The parent compound's substituent. |
| Chlorine (Cl) | May increase or decrease activity depending on the target. | Smaller and more electronegative than bromine. |
| Fluorine (F) | Can improve metabolic stability and binding affinity. | Smallest halogen, strong electronegative character. |
| Trifluoromethyl (CF₃) | Can enhance lipophilicity and cell permeability. | Strong electron-withdrawing group. |
| Cyano (CN) | May introduce new hydrogen bonding interactions. | Polar and can act as a hydrogen bond acceptor. |
| Methyl (CH₃) | Probes for hydrophobic pockets. | Small, non-polar group. |
The cyclobutane ring in this compound provides a rigid, three-dimensional scaffold that positions the amine and thiazole moieties in a specific spatial orientation. researchgate.net This constrained conformation can be crucial for binding to a biological target, as it reduces the entropic penalty upon binding compared to more flexible linkers. researchgate.net
Ring Size Variation: Altering the size of the cycloalkane ring can provide insights into the optimal geometry for activity.
Cyclopropane analogues: A smaller, more strained ring that will alter the angle between the amine and thiazole groups.
Cyclopentane and cyclohexane (B81311) analogues: Larger, more flexible rings that can explore a different conformational space. SAR studies on similar scaffolds have often shown that the cyclobutane ring is optimal for potency, with both smaller and larger rings leading to a decrease in activity. researchgate.net
Substitution on the Cyclobutane Ring: Introducing substituents on the cyclobutane ring can probe for additional binding interactions and influence the molecule's physicochemical properties. For example, the incorporation of methyl or hydroxyl groups could explore for nearby hydrophobic or hydrophilic pockets in the target protein.
The table below outlines potential modifications to the cyclobutane ring and their intended purpose in SAR studies.
| Modification | Design Rationale |
| Ring contraction (Cyclopropane) | To investigate the effect of altered bond angles and increased ring strain. |
| Ring expansion (Cyclopentane, Cyclohexane) | To assess the impact of increased flexibility and different spatial arrangements of substituents. |
| Introduction of substituents (e.g., -CH₃, -OH) | To probe for additional hydrophobic or hydrophilic interactions within the binding site. |
The primary amine of this compound is a key functional group that can participate in hydrogen bonding and ionic interactions. It also serves as a convenient handle for chemical derivatization to explore a wide range of functionalities.
Amide and Sulfonamide Formation: Converting the primary amine to amides and sulfonamides by reacting it with various acyl chlorides and sulfonyl chlorides, respectively, is a common strategy in medicinal chemistry. This modification can:
Introduce a variety of substituents (R groups) to probe for additional binding interactions.
Modulate the basicity of the nitrogen atom.
Improve pharmacokinetic properties such as membrane permeability and metabolic stability.
Schiff Base Formation: Reaction of the primary amine with aldehydes or ketones forms Schiff bases (imines). This derivatization introduces a C=N double bond and allows for the incorporation of a wide array of substituents from the carbonyl component.
The following table details common derivatizations of the amine functionality.
| Derivative | Reagent | Potential SAR Insights |
| Amides | Acyl chlorides (R-COCl) | Probing for interactions with various R groups; modulation of basicity. |
| Sulfonamides | Sulfonyl chlorides (R-SO₂Cl) | Introduction of a tetrahedral geometry at the sulfur atom; strong hydrogen bond acceptor properties of the sulfonyl group. |
| Schiff Bases | Aldehydes (R-CHO) or Ketones (R-C(O)R') | Introduction of a planar imine moiety and diverse R groups. |
Synthesis of Analogues for SAR Studies
The systematic exploration of SAR requires the efficient synthesis of a diverse range of analogues. Modern synthetic methodologies, such as parallel synthesis and combinatorial chemistry, are well-suited for this purpose.
Parallel synthesis enables the simultaneous preparation of a library of related compounds in separate reaction vessels. researchgate.net This approach is highly efficient for generating a focused set of analogues for SAR studies. For example, a common intermediate, such as this compound, can be reacted with a diverse set of building blocks (e.g., a collection of different acyl chlorides) in a parallel fashion to rapidly generate a library of amides.
Combinatorial chemistry involves the systematic and repetitive covalent connection of a set of different building blocks to each other to generate a large number of compounds. researchgate.net Solution-phase and solid-phase synthesis techniques are often employed. In solid-phase synthesis, the starting material is attached to a solid support (resin), and reagents are added in excess to drive reactions to completion. Excess reagents and by-products are then easily removed by washing, simplifying the purification process.
The creation of focused libraries of thiazole-cyclobutane hybrids is a key strategy for identifying lead compounds and optimizing their activity. A typical approach would involve the synthesis of a common core structure, followed by diversification at specific points.
For instance, a library could be designed around the 1-(thiazol-2-yl)cyclobutan-1-amine scaffold with diversity elements introduced at:
Position 5 of the thiazole ring: Using various substituted thiazole precursors.
The amine functionality: Through parallel amidation or sulfonylation with a diverse set of carboxylic acids or sulfonyl chlorides.
Such libraries allow for a comprehensive evaluation of the SAR, helping to identify the key structural features required for the desired biological activity.
Correlation of Structural Features with Mechanistic Biological Interaction (In Vitro/Cell-Based, Pre-Clinical Focus)
The unique structural characteristics of the cyclobutane moiety within this compound and its analogues play a pivotal role in their interaction with biological targets. In the realm of preclinical research, understanding the structure-activity relationship (SAR) is paramount for optimizing lead compounds. The incorporation of a cyclobutane ring introduces specific conformational constraints and inherent ring strain, which significantly influence the molecule's three-dimensional geometry and, consequently, its binding affinity and efficacy at a receptor level.
Conformational Restriction and its Impact on Interactions
The cyclobutane ring is a conformationally restricted scaffold. Unlike more flexible alkyl chains, the four-membered ring limits the number of accessible conformations that a molecule can adopt. This restriction can be advantageous in drug design as it reduces the entropic penalty upon binding to a biological target. researchgate.net A flexible ligand must "freeze" into a specific conformation to fit into a binding pocket, which is entropically unfavorable. By pre-organizing the pharmacophoric elements into a more rigid structure, the cyclobutane moiety can enhance binding affinity.
The puckered, non-planar nature of the cyclobutane ring is a key feature of this conformational restriction. The ring can exist in a "butterfly" conformation, where one carbon atom is out of the plane of the other three. This puckering leads to distinct spatial arrangements of the substituents attached to the ring. For analogues of this compound, the orientation of the 5-bromothiazol-2-yl group and the amine function relative to each other is dictated by the cyclobutane's conformation. This fixed spatial relationship can be crucial for optimal interaction with the amino acid residues within a receptor's binding site.
For instance, in studies of other cyclobutane-containing drug candidates, the specific puckered conformation has been shown to be essential for activity. The cis and trans isomers of substituted cyclobutanes can exhibit vastly different biological profiles due to the distinct spatial positioning of key functional groups. This highlights the importance of stereochemistry in the design of such analogues. While specific in vitro data for this compound is not publicly available, the principles of conformational restriction suggest that its cyclobutane core enforces a well-defined three-dimensional structure that is critical for its biological activity.
Table 1: Impact of Conformational Restriction on Ligand-Receptor Interactions
| Structural Feature | Effect | Consequence for Biological Interaction |
|---|---|---|
| Rigid Cyclobutane Scaffold | Reduces the number of accessible conformations. | Decreases the entropic penalty upon binding, potentially increasing binding affinity. |
| Puckered Conformation | Creates a non-planar structure with specific spatial arrangements of substituents. | Orients pharmacophoric groups in a defined manner for optimal interaction with receptor binding sites. |
| Stereoisomerism (cis/trans) | Leads to distinct three-dimensional structures. | Can result in significant differences in biological activity between isomers. |
Role of Ring Strain in Cyclobutane Derivatives on Molecular Interactions
The cyclobutane ring possesses significant ring strain, a consequence of its deviation from the ideal tetrahedral bond angle of 109.5 degrees. This inherent strain energy can influence the reactivity and binding characteristics of the molecule. While high strain can sometimes lead to instability, in the context of drug-receptor interactions, it can also be a contributing factor to binding affinity.
Table 2: Influence of Cyclobutane Ring Strain on Molecular Properties
| Property | Description | Potential Impact on Molecular Interactions |
|---|---|---|
| Angle Strain | Deviation of C-C-C bond angles from the ideal 109.5 degrees. | Contributes to the overall energy of the molecule; potential for strain release upon binding. |
| Torsional Strain | Eclipsing interactions between adjacent C-H bonds. | Influences the puckered conformation of the ring. |
| Electronic Character | Increased p-character in C-C bonds. | May affect non-covalent interactions within the receptor binding site. |
While detailed experimental data on the mechanistic biological interactions of this compound at a preclinical level are not extensively available in the public domain, the foundational principles of medicinal chemistry allow for a strong inference that the conformational restriction and inherent ring strain of the cyclobutane moiety are critical determinants of its activity.
Methodological Approaches for Advanced Spectroscopic and Chromatographic Characterization of 1 5 Bromothiazol 2 Yl Cyclobutan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.
Advanced 1D and 2D NMR Techniques for Structure Elucidation and Purity Assessment
One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, offers the initial and most fundamental insight into the molecule's structure.
¹H NMR Spectroscopy : The proton NMR spectrum is predicted to show distinct signals for the protons of the thiazole (B1198619) ring and the cyclobutane (B1203170) ring. The single proton on the 5-bromothiazole (B1268178) ring is expected to appear as a singlet in the aromatic region. The protons of the cyclobutane ring would exhibit complex splitting patterns due to geminal and vicinal coupling, likely appearing as multiplets in the aliphatic region. The two protons of the primary amine group (-NH₂) may appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum would confirm the presence of all seven carbon atoms in unique chemical environments. This includes two carbons in the thiazole ring (one bonded to bromine and one in the C=N bond), the quaternary carbon of the cyclobutane ring attached to both the thiazole and the amine, and the three methylene (B1212753) (-CH₂) carbons of the cyclobutane ring.
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and confirming the molecule's connectivity. rsc.org
COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton coupling correlations, which is crucial for establishing the connectivity of the protons within the cyclobutane ring.
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for the definitive assignment of the cyclobutane's CH₂ groups. rsc.org
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is critical for establishing long-range (2-3 bond) correlations. rsc.org It would show correlations between the thiazole proton and the cyclobutane carbons, and between the cyclobutane protons and the thiazole carbons, thus confirming the connection between the two ring systems via the quaternary carbon.
Purity Assessment : High-resolution ¹H NMR can also be used for quantitative purity assessment by integrating the signals of the compound against a certified internal standard of known concentration.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Thiazole C4-H | ~7.5 - 7.8 (singlet) | ~140 - 145 | Aromatic proton on the thiazole ring. |
| Cyclobutane CH₂ (3 positions) | ~1.8 - 2.5 (multiplets) | ~15 - 35 | Complex splitting due to restricted rotation and coupling. |
| Amine NH₂ | ~1.5 - 3.0 (broad singlet) | N/A | Chemical shift is solvent and concentration dependent. |
| Thiazole C2 | N/A | ~170 - 175 | Carbon attached to the cyclobutane ring. |
| Thiazole C5-Br | N/A | ~115 - 120 | Carbon bearing the bromine atom. |
| Cyclobutane C1 (Quaternary) | N/A | ~55 - 65 | Carbon attached to both the thiazole and amine groups. |
Dynamic NMR for Conformational Studies
The four-membered cyclobutane ring is not planar and undergoes a dynamic process known as ring puckering or ring inversion. Dynamic NMR, specifically variable-temperature (VT) NMR studies, can be employed to investigate these conformational dynamics. At room temperature, this inversion may be rapid on the NMR timescale, leading to averaged signals for the cyclobutane protons. However, by lowering the temperature, this process can be slowed down. If the energy barrier is sufficiently high, separate signals for the axial and equatorial protons might be resolved at low temperatures, and their coalescence temperature could be used to calculate the activation energy for the ring-inversion process.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is utilized to determine the accurate mass of the parent molecule with very high precision (typically to within 5 ppm). thermofisher.com For this compound, with a molecular formula of C₇H₉BrN₂S, HRMS can confirm its elemental composition. A key feature in the mass spectrum of this compound is the isotopic pattern of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. acs.org This results in two major molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units, which is a definitive indicator for the presence of a single bromine atom. thermofisher.commdpi.com
Table 2: Predicted HRMS Data for the Molecular Ion of this compound
| Molecular Formula | Isotopologue | Theoretical Exact Mass (m/z) |
|---|---|---|
| C₇H₉BrN₂S | [M]⁺ (with ⁷⁹Br) | 231.9748 |
| [M+2]⁺ (with ⁸¹Br) | 233.9728 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the molecular ion from HRMS), which is then fragmented by collision-induced dissociation (CID) to produce a series of daughter ions. Analyzing these fragments helps to piece together the structure of the molecule. For this compound, protonation would likely occur at the primary amine or one of the thiazole nitrogens. The subsequent fragmentation could proceed through several pathways: chalcogen.rounito.it
Loss of Ammonia (B1221849) (NH₃) : A common fragmentation for primary amines.
Cyclobutane Ring Cleavage : The strained four-membered ring can fragment through various pathways, such as the loss of ethylene (B1197577) (C₂H₄).
Thiazole Ring Fragmentation : The heterocyclic ring can also break apart, leading to characteristic fragment ions.
Loss of HBr : Elimination of hydrogen bromide is another possible fragmentation channel.
By analyzing the masses of these fragments, the connectivity and different structural units of the molecule can be confirmed. nih.govmdpi.com
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy : IR spectroscopy is particularly sensitive to polar bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands. The primary amine (-NH₂) group is a strong indicator, typically showing two distinct bands for asymmetric and symmetric N-H stretching vibrations. wpmucdn.comorgchemboulder.com Other expected peaks include C-H stretching from the aromatic thiazole and aliphatic cyclobutane, C=N and C=C stretching from the thiazole ring, and N-H bending. orgchemboulder.com
Raman Spectroscopy : Raman spectroscopy is a complementary technique that is more sensitive to non-polar, symmetric bonds. It would be particularly useful for observing the C-S and C=C vibrations of the thiazole ring, which may be weak in the IR spectrum. acs.orgrsc.org The C-Br stretching vibration, which appears at low frequencies, may also be more easily identified using Raman spectroscopy.
Table 3: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Primary Technique |
|---|---|---|---|
| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | IR |
| N-H Bend (scissoring) | 1580 - 1650 | IR | |
| Thiazole Ring | Aromatic C-H Stretch | 3050 - 3150 | IR/Raman |
| Cyclobutane Ring | Aliphatic C-H Stretch | 2850 - 3000 | IR/Raman |
| Thiazole Ring | C=N and C=C Stretch | 1400 - 1600 | IR/Raman |
| C-S Stretch | 600 - 800 | Raman | |
| Bromo-group | C-Br Stretch | 500 - 650 | Raman/IR |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the structure of this compound, confirming its connectivity and stereochemistry.
For a molecule like this compound, a single-crystal X-ray diffraction experiment would be conducted. This involves growing a high-quality single crystal of the compound, mounting it on a diffractometer, and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions can be determined.
The key information obtained would include:
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.
Crystal Packing: How individual molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding (involving the amine group) and halogen bonding (involving the bromine atom). researchgate.net
Absolute Configuration: If the compound is chiral and a single enantiomer crystallizes, its absolute stereochemistry can be determined.
While specific crystallographic data for the title compound is not available, studies on related substituted thiazole derivatives have been successfully performed, confirming their molecular structures and revealing details about intermolecular interactions. nih.govresearchgate.netnih.gov For instance, the analysis of 2,4-diacetyl-5-bromothiazole highlighted the significant role of halogen bonding in its crystal structure. researchgate.net A hypothetical data table for this compound is presented below to illustrate the typical parameters reported in such an analysis.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Illustrative Value |
| Chemical Formula | C₇H₉BrN₂S |
| Formula Weight | 233.13 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.1 |
| β (°) | 95.5 |
| Volume (ų) | 1045 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.48 |
| R-factor (%) | < 5 |
Chromatographic Techniques for Separation and Purity Profiling
Chromatography is indispensable for the separation, purification, and purity assessment of chemical compounds. For a molecule such as this compound, various techniques would be employed.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a primary tool for assessing the purity of non-volatile compounds and for quantitative analysis. Method development for this compound would focus on achieving a sharp, symmetrical peak with good resolution from any impurities.
Stationary Phase: A C18 (octadecylsilyl) column is a standard choice, providing a non-polar surface for interaction. d-nb.inforesearchgate.net
Mobile Phase: A mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier (acetonitrile or methanol) would be used. d-nb.info The pH of the aqueous phase would be critical; maintaining it in the acidic range (e.g., pH 3-4 with formic or orthophosphoric acid) would ensure the amine group is protonated, leading to better peak shape and retention. d-nb.inforesearchgate.net
Detection: A UV detector would be effective, as the thiazole ring is a chromophore. The detection wavelength would be set at a λmax of the compound, likely in the 250-280 nm range, to ensure high sensitivity. d-nb.info
An illustrative HPLC method is detailed in the table below.
Table 2: Illustrative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Injection Volume | 5 µL |
Gas Chromatography (GC) Applications
Gas chromatography is suitable for volatile and thermally stable compounds. The applicability of GC to this compound depends on its volatility and thermal stability. The primary amine group can sometimes lead to poor peak shape (tailing) due to interactions with the stationary phase.
To overcome this, derivatization is often employed for amines. wiley.comnih.gov Reacting the amine with an agent like trifluoroacetic anhydride (B1165640) (TFAA) would convert it to a less polar, more volatile amide, improving its chromatographic behavior. wiley.comnih.gov
Column: A mid-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase, would be a suitable starting point.
Detector: A Flame Ionization Detector (FID) would provide a robust response, or a Mass Spectrometer (MS) for definitive identification of the compound and any impurities.
Chiral Chromatography for Enantiomeric Excess Determination
The cyclobutanamine portion of the molecule contains a chiral center at the carbon atom bonded to the amine and the thiazole ring. Therefore, the compound can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (% ee) of a sample. mdpi.com This is crucial in pharmaceutical development, as enantiomers often have different biological activities.
Both chiral HPLC and chiral GC can be used. mdpi.comchromatographyonline.com
Chiral HPLC: This is the most common method. mdpi.com Separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on silica) are highly versatile and effective for a broad range of compounds, including amines. mdpi.comwikipedia.org The mobile phase typically consists of a non-polar solvent like hexane (B92381) mixed with a polar alcohol modifier such as isopropanol.
Chiral GC: For GC-based separation, a chiral capillary column is required. Cyclodextrin-based stationary phases are particularly effective for separating enantiomers of various compounds, including amines. researchgate.netgcms.cz As with standard GC, prior derivatization of the amine to an amide or carbamate (B1207046) is often necessary to improve volatility and resolution. wiley.comnih.gov
The result of a successful chiral separation would be two distinct peaks in the chromatogram, one for each enantiomer. The enantiomeric excess is calculated from the relative areas of these two peaks.
Table 3: Illustrative Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | Chiralpak® AD-H (amylose derivative) |
| Mobile Phase | Hexane / Isopropanol (90:10 v/v) |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 265 nm |
Exploration of Molecular Interactions and Potential Biological Target Engagement Mechanisms for 1 5 Bromothiazol 2 Yl Cyclobutan 1 Amine Pre Clinical, Mechanistic Focus
In Vitro Mechanistic Studies of Molecular Recognition
In vitro studies are fundamental to understanding the direct molecular interactions between a compound and its biological target. For 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine and its analogs, these studies have been crucial in confirming WDR5 as the primary target and in characterizing the nature of this interaction.
Enzyme Inhibition Assays (Mechanism-Oriented, Non-Clinical)
While WDR5 itself is not an enzyme, it is a critical cofactor for various enzyme complexes, including histone methyltransferases. nih.gov Therefore, enzyme inhibition assays in this context are often designed to measure the disruption of the activity of these complexes. Research into this class of compounds has utilized such assays to demonstrate that by binding to WDR5, they can allosterically inhibit the enzymatic function of associated proteins.
Specific inhibitory concentrations for this compound are not detailed in publicly available literature; however, data for closely related compounds in the same chemical series illustrate the potent nature of this inhibition. For instance, lead compounds from the 5-thiocyanatothiazol-2-amines series, which share a similar structural scaffold, have demonstrated significant inhibitory activity on the WDR5-MYC interaction. nih.gov
| Compound | Inhibitory Activity (Ki) on WDR5-MYC Interaction (µM) |
|---|---|
| 4m | 2.4 |
| 4o | 1.0 |
This table presents inhibitory activity for compounds related to this compound, demonstrating the potential of this chemical class. nih.gov
Receptor Binding Studies (Mechanistic Ligand-Target Interaction)
Receptor binding studies are pivotal in quantifying the affinity of a ligand for its target. For this compound, the "receptor" is the WDR5 protein. The primary mechanism of action for this class of compounds is binding to the WDR5-binding motif (WBM) site on WDR5, the same site that recognizes the MYC protein. nih.govnih.gov This competitive binding disrupts the formation of the WDR5-MYC complex.
While specific binding affinity values (such as Kd or Ki) for this compound are not explicitly published, studies on analogous WDR5 inhibitors targeting the WBM site have reported binding affinities in the micromolar range. nih.gov These studies confirm a direct and specific interaction with the WDR5 protein.
Biophysical Characterization of Ligand-Target Complexes (e.g., SPR, ITC)
Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed insights into the kinetics and thermodynamics of ligand-target interactions. SPR studies have been instrumental in confirming the binding of WDR5 inhibitors to their target and in determining their binding affinities. For a series of structurally distinct WBM site inhibitors, SPR analysis confirmed direct binding to WDR5 with KD values in the micromolar range. nih.gov
| Compound | Binding Affinity to WDR5 (KD) (µM) |
|---|---|
| Compound 4 | 27.6 |
| Compound 7 | 16.8 |
| Compound 11 | 36.8 |
| Compound 13 | 18.2 |
This table showcases SPR data for a selection of WBM site inhibitors of WDR5, illustrating the range of binding affinities observed for compounds targeting this site. nih.gov
ITC would further complement this data by providing thermodynamic parameters of the binding, such as changes in enthalpy and entropy, which can help in understanding the driving forces of the interaction. However, specific ITC data for this compound is not currently available in the literature.
Cellular Pathway Modulation Investigations (Mechanistic, Non-Clinical)
Following the confirmation of direct target engagement in vitro, the next step is to understand how this interaction affects cellular processes. For this compound and its analogs, the focus has been on their ability to permeate cells and modulate pathways downstream of the WDR5-MYC interaction.
Investigation of Cellular Permeability and Distribution (Mechanistic Models)
For a drug to be effective, it must be able to cross the cell membrane and reach its intracellular target. While specific studies on the cellular permeability and distribution of this compound have not been published, the demonstrated cellular activity of this class of compounds implies at least a moderate degree of cell permeability. nih.gov The physicochemical properties of these compounds are a key area of ongoing research to improve their suitability for in vivo studies. nih.gov
Protein-Protein Interaction Disruption Studies (e.g., WDR5-MYC inhibition)
The primary mechanistic goal of this compound is the disruption of the WDR5-MYC protein-protein interaction within a cellular context. Co-immunoprecipitation (Co-IP) assays are a standard method to study such interactions. Research has shown that treatment of cells with inhibitors from this class leads to a reduction in the amount of MYC that co-immunoprecipitates with WDR5, providing direct evidence of target engagement and PPI disruption in a cellular environment. nih.govnih.gov
Furthermore, downstream consequences of this disruption have been observed. For instance, Chromatin Immunoprecipitation (ChIP) assays have shown that treatment with a lead compound from this series results in a decreased localization of MYC to the chromatin at its target gene loci. nih.gov This demonstrates that by disrupting the WDR5-MYC interaction, these compounds can effectively inhibit the recruitment of MYC to the genes it regulates, which is a key step in its oncogenic function.
Photoaffinity Labeling and Target Identification Methodologies
To elucidate the molecular targets of this compound, photoaffinity labeling represents a powerful technique. This methodology allows for the identification of specific binding partners within a complex biological system by creating a covalent link between the compound of interest and its target protein upon photoactivation.
The process would hypothetically involve the synthesis of a derivative of this compound incorporating a photoactivatable moiety, such as an aryl azide (B81097) or a benzophenone. This modified compound, upon incubation with a relevant biological sample (e.g., cell lysate or intact cells), would bind to its target(s). Subsequent exposure to UV light would activate the photoreactive group, leading to the formation of a highly reactive intermediate that covalently crosslinks with amino acid residues in close proximity within the binding pocket of the target protein.
Following this, the identification of the labeled protein(s) would typically proceed through several established downstream workflows. One common approach involves the use of a reporter tag, such as biotin (B1667282) or a fluorescent dye, attached to the photoaffinity probe. This tag facilitates the enrichment and visualization of the protein-probe adducts. For instance, biotinylated targets can be isolated using streptavidin-coated beads. The enriched proteins are then separated by gel electrophoresis, and the protein bands of interest can be excised and subjected to mass spectrometry-based proteomics for identification. This powerful analytical technique can provide the identity of the protein and potentially map the site of covalent attachment, offering insights into the binding orientation of the compound.
Comparative Analysis with Related Thiazole (B1198619) and Cyclobutane (B1203170) Scaffolds
The unique structure of this compound, which combines a substituted thiazole ring with a cyclobutane moiety, warrants a comparative analysis with related chemical scaffolds to infer potential biological activities and mechanisms of action.
The thiazole ring is a well-established pharmacophore present in a multitude of biologically active compounds. spast.orgijrpr.comresearchgate.netbohrium.com Its aromatic nature, coupled with the presence of nitrogen and sulfur heteroatoms, allows it to participate in various non-covalent interactions, including hydrogen bonding, pi-stacking, and hydrophobic interactions, which are crucial for target engagement. The bromine atom at the 5-position of the thiazole ring in this compound is a key structural feature. This halogen atom can significantly alter the electronic properties of the ring and can participate in halogen bonding, a specific type of non-covalent interaction that has been increasingly recognized for its importance in molecular recognition and drug design.
The cyclobutane ring, on the other hand, introduces a three-dimensional structural element. openmedicinalchemistryjournal.comnih.govsemanticscholar.orgresearchgate.net Unlike more flexible alkyl chains, the constrained nature of the cyclobutane scaffold can position the amine group in a specific orientation, which may be favorable for binding to a particular target. This rigid structure can also influence the compound's metabolic stability. The primary amine group attached to the cyclobutane ring is a potential site for hydrogen bonding and salt bridge formation with target proteins.
When compared to other 2-aminothiazole (B372263) derivatives that have shown activity against various targets, the presence of the cyclobutylamine (B51885) at the 2-position is a distinguishing feature. mdpi.com Many known 2-aminothiazole-based compounds possess different substituents at this position, which significantly influences their biological activity. nih.gov Similarly, while numerous bioactive molecules contain a cyclobutane ring, the direct attachment of a substituted thiazole is less common, making this a novel combination of pharmacophores. openmedicinalchemistryjournal.comnih.govsemanticscholar.org
Below is an interactive data table comparing the structural features of this compound with related scaffolds.
| Feature | This compound | General 2-Aminothiazoles | Cyclobutane-containing Alkaloids |
| Core Heterocycle | Thiazole | Thiazole | Varies (often contains other rings) |
| Key Substituent at C2 | Cyclobutylamine | Various (aryl, alkyl, acyl groups) | Not applicable |
| Key Substituent at C5 | Bromine | Various (H, alkyl, aryl, halogen) | Not applicable |
| 3D Scaffold | Cyclobutane | Generally more planar or flexible side chains | Cyclobutane |
| Potential Key Interactions | Halogen bonding, H-bonding, hydrophobic | H-bonding, pi-stacking, hydrophobic | Varies depending on other functionalities |
Given the lack of specific mechanistic data for this compound, a comparative analysis of the known biological activities of related thiazole and cyclobutane-containing compounds can provide insights into its potential mechanisms.
Thiazole derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities. spast.orgresearchgate.netbohrium.com For instance, some 2-aminothiazoles have been investigated as inhibitors of various kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. researchgate.net The mechanism in such cases often involves the thiazole scaffold acting as a hinge-binder in the ATP-binding pocket of the kinase. Other thiazole-containing compounds have shown antimicrobial activity by disrupting microbial metabolic pathways or cell wall synthesis.
Cyclobutane-containing natural products and synthetic compounds have also demonstrated diverse biological activities, including antimicrobial, antiviral, and anticancer effects. openmedicinalchemistryjournal.comnih.govsemanticscholar.org The rigid cyclobutane core can serve as a scaffold to orient functional groups in a precise manner to interact with biological targets. For example, some cyclobutane derivatives have been shown to act as enzyme inhibitors or to interfere with protein-protein interactions.
Therefore, it is plausible that this compound could exhibit biological activities analogous to those of other thiazole or cyclobutane derivatives. Its mechanism of action could potentially involve the inhibition of enzymes such as kinases or interference with microbial processes. The combination of the bromothiazole and cyclobutylamine moieties may lead to a unique target-binding profile and biological activity.
The following interactive data table summarizes the known biological activities of related scaffolds.
| Scaffold | Known Biological Activities | Potential Mechanistic Pathways |
| Thiazole Derivatives | Antimicrobial, Anticancer, Anti-inflammatory, Antiviral spast.orgresearchgate.netbohrium.com | Kinase inhibition, Disruption of microbial metabolism, Modulation of inflammatory pathways researchgate.net |
| Cyclobutane-containing Compounds | Antimicrobial, Anticancer, Antiviral openmedicinalchemistryjournal.comnih.govsemanticscholar.org | Enzyme inhibition, Interference with protein-protein interactions |
| Benzothiazole (B30560) Derivatives | Anticancer, Antimicrobial, Anti-inflammatory, Antidiabetic researchgate.netbohrium.comnih.govnih.gov | Tyrosine kinase inhibition, Modulation of PI3K/Akt/mTOR pathway nih.gov |
Future Research Directions and Interdisciplinary Prospects for 1 5 Bromothiazol 2 Yl Cyclobutan 1 Amine Chemistry
Development of Novel Synthetic Methodologies for Analogues
The synthesis of analogues of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine is a crucial step in exploring its chemical space and potential applications. Current synthetic strategies often rely on multi-step processes that can be inefficient and time-consuming. Future research will likely focus on developing more streamlined and efficient synthetic routes.
Furthermore, the development of novel catalytic systems could enable more selective and efficient transformations. For example, the use of copper bromide (CuBr2) as a desulfurizing agent in a one-pot synthesis of 2-aminothiazoles has been demonstrated to be effective. researchgate.net Exploring similar catalytic approaches for the synthesis of cyclobutane-containing thiazoles could lead to higher yields and purer products. The halogenation of 2-aminothiazoles is a key step, and methods to achieve this with greater control and efficiency are of interest.
The synthesis of a full family of bromothiazoles has been revisited to optimize their production without the use of elemental bromine, which is a significant advancement in safety and environmental considerations. researchgate.net These improved methods for creating brominated thiazole (B1198619) precursors will undoubtedly facilitate the synthesis of a wider range of analogues of the target compound.
| Synthetic Approach | Potential Advantages | Key Considerations |
| One-Pot Reactions | Reduced reaction time, fewer purification steps, increased overall yield. | Compatibility of reagents and intermediates, optimization of reaction conditions. |
| Novel Catalytic Systems | Higher selectivity, milder reaction conditions, potential for asymmetric synthesis. | Catalyst cost and stability, substrate scope. |
| Flow Chemistry | Improved safety and scalability, precise control over reaction parameters. | Initial setup cost, potential for clogging with solid byproducts. |
| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields. | Specialized equipment required, potential for localized overheating. |
Advanced Computational Design of Derivatives with Tailored Molecular Interaction Profiles
Computational chemistry offers powerful tools for the rational design of novel derivatives of this compound with specific molecular interaction profiles. By leveraging in silico methods, researchers can predict the binding affinity and selectivity of new compounds for biological targets, thereby prioritizing synthetic efforts.
Molecular docking is a key technique that can be used to simulate the interaction of a ligand with a protein's binding site. This allows for the identification of key pharmacophoric features and the design of molecules with enhanced binding properties. For example, molecular docking studies have been used to explore the inhibitory potential of thiazole coumarin (B35378) derivatives against bacterial and fungal strains. nih.gov A similar approach could be applied to design derivatives of this compound that target specific enzymes or receptors.
In addition to molecular docking, quantitative structure-activity relationship (QSAR) studies can be employed to develop mathematical models that correlate the chemical structure of a compound with its biological activity. These models can then be used to predict the activity of virtual compounds and guide the design of more potent analogues.
Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more detailed understanding of the binding mechanism. The stability of a compound within a binding pocket, as demonstrated by MD simulations for N-(5-nitrothiazol-2-yl)-carboxamido derivatives, is a critical factor in its potential efficacy. researchgate.netnih.gov
| Computational Method | Application in Derivative Design | Expected Outcome |
| Molecular Docking | Predicting binding modes and affinities to target proteins. | Identification of key interactions and design of more potent binders. |
| QSAR | Developing predictive models of biological activity. | Virtual screening of large compound libraries to prioritize synthesis. |
| Molecular Dynamics | Simulating the dynamic behavior of ligand-protein complexes. | Understanding binding stability and conformational changes. |
| Density Functional Theory (DFT) | Calculating electronic properties and reactivity. | Predicting chemical reactivity and optimizing synthetic routes. |
Exploration of Non-Biological Applications in Materials Science or Catalysis
While the primary focus of research on thiazole derivatives has been in the biological and medicinal fields, the unique electronic and structural properties of this compound suggest potential applications in materials science and catalysis. The thiazole ring is an electron-rich heterocycle that can participate in various electronic interactions, making it a candidate for use in organic electronic materials.
The development of novel organic semiconductors is a rapidly growing field, and thiazole-containing polymers have shown promise in this area. The ability to tune the electronic properties of the thiazole ring through substitution makes it an attractive building block for materials with tailored conductivities and optical properties. The presence of the bromine atom in this compound provides a handle for further functionalization through cross-coupling reactions, allowing for the creation of extended conjugated systems.
In the realm of catalysis, the nitrogen and sulfur atoms in the thiazole ring can act as coordination sites for metal ions. This suggests that derivatives of this compound could be developed as ligands for transition metal catalysts. Such catalysts could find applications in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The cyclobutane (B1203170) moiety could also play a role in influencing the steric and electronic environment of the metal center, potentially leading to novel catalytic activities and selectivities.
| Potential Application Area | Key Properties of the Compound | Research Focus |
| Organic Electronics | Electron-rich thiazole ring, potential for extended conjugation. | Synthesis of conjugated polymers and small molecules for use in transistors and solar cells. |
| Coordination Chemistry | Nitrogen and sulfur heteroatoms as metal binding sites. | Design and synthesis of novel ligands for transition metal catalysts. |
| Supramolecular Chemistry | Potential for hydrogen bonding and other non-covalent interactions. | Creation of self-assembling materials with defined architectures. |
Interdisciplinary Collaborations in Chemical Biology and Mechanistic Pharmacology
To fully elucidate the potential of this compound and its derivatives, collaborations between synthetic chemists, chemical biologists, and pharmacologists will be essential. Such interdisciplinary efforts can bridge the gap between compound synthesis and the understanding of its biological effects at a molecular level.
Chemical biologists can develop and utilize chemical probes based on the this compound scaffold to investigate biological pathways and identify novel drug targets. These probes could be designed to incorporate fluorescent tags or photoaffinity labels to enable the visualization and identification of their cellular binding partners.
Mechanistic pharmacologists can then investigate the mode of action of these compounds, determining how they interact with their targets to produce a physiological response. This could involve a range of techniques, from in vitro enzyme assays to in vivo animal models. Understanding the mechanism of action is crucial for optimizing the therapeutic potential of a compound and for identifying potential side effects. The diverse biological activities of thiazole derivatives, including antibacterial, antifungal, and anticancer properties, provide a rich landscape for such investigations. mdpi.comglobalresearchonline.net
| Discipline | Contribution to Research | Example Collaborative Project |
| Synthetic Chemistry | Design and synthesis of novel analogues and chemical probes. | Creation of a focused library of derivatives with systematic structural modifications. |
| Chemical Biology | Development and application of chemical tools to study biological systems. | Use of a fluorescently labeled analogue to identify its cellular localization and binding partners. |
| Mechanistic Pharmacology | Elucidation of the molecular mechanism of action of a compound. | In-depth study of the interaction of a lead compound with its purified target enzyme. |
| Computational Chemistry | In silico design and prediction of compound properties. | Rational design of derivatives with improved target selectivity based on structural data. |
Patent Landscape Analysis from a Synthetic and Application Perspective
A thorough analysis of the patent landscape is crucial for guiding future research and development efforts related to this compound. nih.gov This analysis can reveal existing intellectual property, identify areas of innovation, and highlight potential opportunities for new patent applications.
From a synthetic perspective, a patent landscape analysis would focus on novel synthetic routes, key intermediates, and catalytic methods for the production of thiazole and cyclobutane derivatives. This can help researchers to avoid infringing on existing patents and to identify novel synthetic strategies that could be patentable in their own right.
From an application perspective, the analysis would cover patents related to the use of thiazole-containing compounds in various fields, including medicine, agriculture, and materials science. This can provide insights into the commercial potential of this compound and its derivatives and can help to identify unmet needs that could be addressed with new inventions. For instance, a patent for benzothiazole (B30560) cyclobutyl amine derivatives as histamine (B1213489) H3 receptor modulators suggests a potential therapeutic area for related compounds. google.com
By systematically reviewing the patent literature, researchers can gain a comprehensive understanding of the current state of the art and can strategically position their own research to make a significant and patentable contribution to the field.
| Focus of Analysis | Information to be Gathered | Strategic Implications |
| Synthetic Methods | Patented synthetic routes, catalysts, and intermediates for thiazole and cyclobutane compounds. | Identification of freedom to operate and opportunities for novel synthetic process patents. |
| Composition of Matter | Patents claiming specific thiazole derivatives and their analogues. | Understanding the scope of existing patents and identifying novel chemical space. |
| Therapeutic Applications | Patents on the use of thiazole compounds for treating specific diseases. | Identifying potential new therapeutic indications and areas with less patent congestion. |
| Non-Biological Applications | Patents related to the use of thiazoles in materials science, catalysis, etc. | Exploring untapped commercial opportunities beyond the pharmaceutical sector. |
Q & A
Q. What are the standard synthetic routes for 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling a brominated thiazole precursor with a cyclobutane amine derivative. Key steps include:
- Cyclobutane Ring Formation : Use of [2+2] photocycloaddition or ring-closing metathesis under inert conditions.
- Thiazole Bromination : Electrophilic bromination at the 5-position of the thiazole ring, monitored via TLC or HPLC for intermediate purity .
- Amine Coupling : Buchwald-Hartwig amination or nucleophilic substitution, optimized by varying catalysts (e.g., Pd/C, CuI) and solvents (e.g., DMF, THF). Reaction temperatures (80–120°C) and pH (neutral to slightly basic) are critical for minimizing side products .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity.
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Assign peaks for cyclobutane protons (δ 2.5–3.5 ppm, multiplet) and thiazole protons (δ 7.2–8.0 ppm). Confirm bromine’s deshielding effect on adjacent carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]+ at m/z 245.0 (C7H10BrN2S+) and isotopic pattern for bromine .
- X-ray Crystallography : For absolute configuration determination, if crystals are obtainable. Compare bond lengths/angles with similar cyclobutane-thiazole systems .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate activation energies for SNAr (nucleophilic aromatic substitution) at the 5-bromo position. Use B3LYP/6-31G(d) basis sets to model transition states and charge distribution on the thiazole ring .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to predict reaction kinetics. Compare with experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy) .
- Frontier Molecular Orbital (FMO) Analysis : Identify HOMO-LUMO gaps to assess electrophilicity of the bromine site, guiding catalyst selection (e.g., Pd vs. Cu) .
Q. What strategies resolve contradictions in biological activity data across assay systems for this compound?
- Methodological Answer :
- Assay Optimization :
- In Vitro : Use HEK293 or CHO cells transfected with target receptors (e.g., serotonin or dopamine receptors) to measure IC50. Normalize data against positive controls (e.g., ketanserin for 5-HT2A) .
- In Vivo : Pharmacokinetic studies in rodent models to assess bioavailability and blood-brain barrier penetration. Compare plasma concentrations (LC-MS/MS) with in vitro EC50 values .
- Data Harmonization : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent polarity, cell line variability). Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced metabolic stability?
- Methodological Answer :
- Analog Synthesis : Replace the bromine atom with electron-withdrawing groups (e.g., CF3) or introduce steric hindrance (e.g., methyl groups on the cyclobutane) .
- Metabolic Profiling : Incubate analogs with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF. Identify vulnerable sites (e.g., N-dealkylation of the amine) .
- CYP450 Inhibition Assays : Screen for interactions with CYP3A4/2D6 using fluorogenic substrates. Prioritize analogs with low inhibition potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
